molecular formula C14H22N2 B14173539 e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- CAS No. 59388-65-7

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)-

Cat. No.: B14173539
CAS No.: 59388-65-7
M. Wt: 218.34 g/mol
InChI Key: IXLUXTNJLVDWEZ-UHFFFAOYSA-N
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Description

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- is a compound with the molecular formula C14H22N2 and a molecular weight of 218.3379 g/mol It is characterized by its unique structure, which includes two bicyclo(221)heptane units connected by a diazene (N=N) group

Preparation Methods

The synthesis of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- typically involves the reaction of bicyclo(2.2.1)heptane derivatives with diazene precursors under specific conditions. One common method involves the use of photochemistry to facilitate the [2 + 2] cycloaddition reaction, which forms the bicyclo(2.2.1)heptane units . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or hydrocarbons .

Scientific Research Applications

e-Diazene, bis(bicyclo(221)hept-1-yl)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used in the study of enzyme mechanisms and protein interactionsIn industry, it can be used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- involves its interaction with molecular targets and pathways within biological systems. The diazene group can undergo various chemical transformations, which may affect the activity of enzymes and other proteins. The bicyclo(2.2.1)heptane units provide structural stability and can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- can be compared with other similar compounds, such as bicyclo(2.2.1)heptane derivatives and other diazene-containing molecules. Similar compounds include bicyclo(2.2.1)hept-5-en-2-yl]triethoxysilane and bicyclo(2.1.1)hexane derivatives . The uniqueness of e-Diazene, bis(bicyclo(2.2.1)hept-1-yl)- lies in its combination of the bicyclo(2.2.1)heptane structure with the diazene group, which imparts distinct chemical and physical properties.

Properties

CAS No.

59388-65-7

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

bis(1-bicyclo[2.2.1]heptanyl)diazene

InChI

InChI=1S/C14H22N2/c1-5-13(6-2-11(1)9-13)15-16-14-7-3-12(10-14)4-8-14/h11-12H,1-10H2

InChI Key

IXLUXTNJLVDWEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)N=NC34CCC(C3)CC4

Origin of Product

United States

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